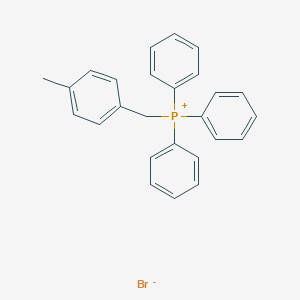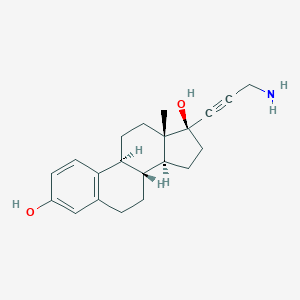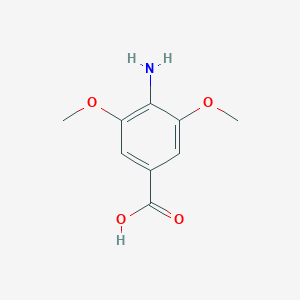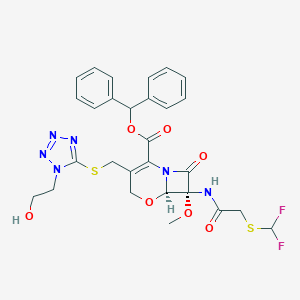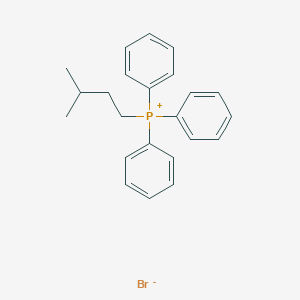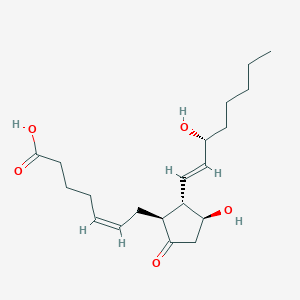
ent-PGE2
Descripción general
Descripción
ent-Prostaglandina E2 es un estereoisómero de la Prostaglandina E2, una prostaglandina natural con importantes actividades biológicas. Las prostaglandinas son compuestos lipídicos derivados de ácidos grasos y tienen diversos roles en el cuerpo humano, incluyendo la regulación de la inflamación, el flujo sanguíneo y la formación de coágulos sanguíneos. La ent-Prostaglandina E2, específicamente, es conocida por su participación en varios procesos fisiológicos y potenciales aplicaciones terapéuticas.
Aplicaciones Científicas De Investigación
La ent-Prostaglandina E2 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizada como estándar para estudiar la estereoquímica y la reactividad de las prostaglandinas.
Biología: Investigada por su papel en la señalización celular y la regulación de los procesos fisiológicos.
Medicina: Explorada por sus potenciales aplicaciones terapéuticas en el tratamiento de la inflamación, el dolor y otras afecciones.
Industria: Utilizada en el desarrollo de productos farmacéuticos y como compuesto de referencia en métodos analíticos
Mecanismo De Acción
El mecanismo de acción de la ent-Prostaglandina E2 involucra su interacción con receptores específicos de prostaglandinas, incluyendo EP1, EP2, EP3 y EP4. Estos receptores son receptores acoplados a proteínas G que median diversas vías de señalización. Al unirse a estos receptores, la ent-Prostaglandina E2 puede influir en procesos celulares como la inflamación, la vasodilatación y la contracción del músculo liso .
Compuestos similares:
Prostaglandina E2: La forma natural con actividades biológicas similares.
Prostaglandina F2α: Otra prostaglandina con roles distintos en la contracción del músculo liso y los procesos reproductivos.
Prostaglandina D2: Involucrada en reacciones alérgicas y regulación del sueño.
Unicidad: La ent-Prostaglandina E2 es única debido a su estereoquímica específica, que puede resultar en diferentes actividades biológicas en comparación con su contraparte natural. Esto la hace valiosa para estudiar los efectos de la estereoquímica en la función de las prostaglandinas y para desarrollar agentes terapéuticos dirigidos .
Análisis Bioquímico
Biochemical Properties
ent-Prostaglandin E2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of PGE2, a crucial biochemical signal mediating immune and reproductive physiology . The biosynthesis of ent-Prostaglandin E2 begins with the hydrolysis of arachidonic acid from cellular phospholipids by a phospholipase A2 .
Cellular Effects
ent-Prostaglandin E2 has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a relevant role in the ovulatory cascade, including meiotic maturation, cumulus expansion, and follicle rupture .
Molecular Mechanism
The molecular mechanism of ent-Prostaglandin E2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It mediates the biosynthesis of PGE2 through its cognate protein .
Metabolic Pathways
ent-Prostaglandin E2 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de ent-Prostaglandina E2 típicamente involucra el método de síntesis de Corey, que se utiliza ampliamente para la producción de prostaglandinas. El intermediario clave en esta síntesis es la lactona de Corey, a partir de la cual se pueden construir las cadenas laterales omega y alfa de las prostaglandinas. El proceso involucra varios pasos, incluyendo la formación de un anillo de lactona, seguido de la adición de cadenas laterales a través de diversas reacciones químicas .
Métodos de producción industrial: La producción industrial de ent-Prostaglandina E2 involucra la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando cromatografía líquida de alto rendimiento quiral (HPLC) para la separación de enantiómeros . El uso de técnicas avanzadas asegura la producción de ent-Prostaglandina E2 de alta calidad para fines de investigación y terapéuticos.
Análisis De Reacciones Químicas
Tipos de reacciones: La ent-Prostaglandina E2 experimenta diversas reacciones químicas, incluyendo:
Oxidación: Conversión de grupos hidroxilo a cetonas o aldehídos.
Reducción: Reducción de cetonas a grupos hidroxilo.
Sustitución: Reemplazo de grupos funcionales por otros sustituyentes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Las condiciones varían dependiendo del sustituyente que se esté introduciendo, pero a menudo involucran el uso de catalizadores y solventes específicos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de ent-Prostaglandina E2 puede conducir a la formación de cetonas, mientras que la reducción puede producir derivados hidroxilo.
Comparación Con Compuestos Similares
Prostaglandin E2: The naturally occurring form with similar biological activities.
Prostaglandin F2α: Another prostaglandin with distinct roles in smooth muscle contraction and reproductive processes.
Prostaglandin D2: Involved in allergic reactions and sleep regulation.
Uniqueness: ent-Prostaglandin E2 is unique due to its specific stereochemistry, which can result in different biological activities compared to its naturally occurring counterpart. This makes it valuable for studying the effects of stereochemistry on prostaglandin function and for developing targeted therapeutic agents .
Propiedades
IUPAC Name |
(Z)-7-[(1S,2S,3S)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-OBUVHCMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a chiral HPLC method for separating ent-Prostaglandin E2 enantiomers?
A1: [] Chiral HPLC separation is crucial for obtaining enantiomerically pure ent-Prostaglandin E2 ((+)-2), which is essential for several reasons. Firstly, it allows for the verification of enantiopurity in synthetically produced Prostaglandin E2. This is important because different enantiomers of a molecule can have different biological activities. Secondly, having pure ent-Prostaglandin E2 as an analytical standard enables researchers to study the oxidation processes of Prostaglandin E2 in vivo and potentially understand its metabolic pathways. []
Q2: How does the luteolytic potential of ent-Prostaglandin E2 compare to other prostaglandin analogues?
A2: While the provided abstracts don't directly compare the luteolytic activity of ent-Prostaglandin E2 to other analogues, they do highlight the effects of similar compounds. Notably, PGF2alpha-1,15-lactone, 11alpha(15S)-17-phenyl-18,19,20-trinor-ent-Prostaglandin E2 methyl ester, and 17-phenyl-18,19,20-trinor-PGF2alpha all demonstrated luteolytic potential in chacma baboons. [] Further research is needed to directly compare the potency and efficacy of ent-Prostaglandin E2 in this context.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


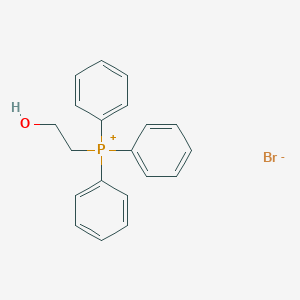
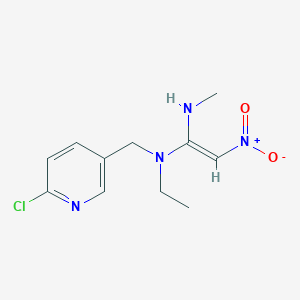
![tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)
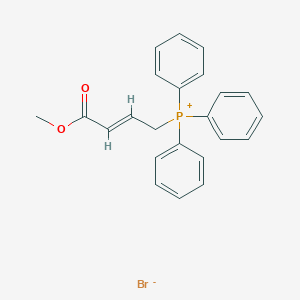

![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)

